molecular formula C19H28N2O8 B13645774 Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate

Cat. No.: B13645774
M. Wt: 412.4 g/mol
InChI Key: KKNLSAQCEDUBRW-UYTYNIKBSA-N
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Description

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate is a complex organic compound that features a benzyl group attached to a carbamate moiety. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an acetamido group, and a tetrahydropyran ring. It is often used in the synthesis of more complex molecules and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl or other protecting groups to prevent unwanted reactions.

    Formation of Carbamate: The carbamate group is introduced through a reaction with an isocyanate or a similar reagent.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the acetamido group or to alter the tetrahydropyran ring.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dioxo-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate.

Scientific Research Applications

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 6-O-benzyl-1-thio-β-D-galactoside: A compound with a similar benzyl group and tetrahydropyran ring.

    Empagliflozin Tetraacetate: A compound with a similar tetrahydropyran ring structure.

Uniqueness

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group and multiple hydroxyl groups make it particularly versatile in various chemical reactions and applications.

Biological Activity

Benzyl (3-(((2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl)carbamate is a complex compound that belongs to the carbamate family. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Structure and Properties

The compound features a carbamate functional group, which is known for enhancing the biological activity of various pharmacophores. The general structure of carbamates includes a carbonyl group (C=O), an alkoxyl group (OR), and an amino group (NR2), which can be modified to optimize biological properties .

Carbamates generally exhibit a range of biological activities due to their ability to interact with various biological targets. The presence of the carbamate moiety in this compound is expected to enhance its stability and facilitate its passage through cell membranes. This is crucial for its potential therapeutic applications .

2. Antimicrobial Activity

Recent studies have shown that related carbamate compounds exhibit significant antimicrobial properties. For instance, 3-benzyl-5-hydroxyphenylcarbamates have demonstrated potent in vitro and in vivo efficacy against Mycobacterium tuberculosis . The benzyl carbamate structure allows for modifications that can enhance inhibitory activity against pathogens.

CompoundMIC (μg/mL)Activity
3-Benzyl Carbamate10Moderate
Ethyl Carbamate5Improved
Methyl Carbamate25Low

This table illustrates the varying minimum inhibitory concentrations (MIC) of different carbamates, indicating that structural modifications can significantly impact their biological activity.

3. Cytotoxicity Studies

Cytotoxicity assessments on cell lines such as A549 have revealed moderate cytotoxic effects for certain derivatives of benzyl carbamate . These findings suggest that while the compound may have therapeutic potential, careful consideration is needed regarding its safety profile.

Case Studies

Several studies have explored the biological activities of carbamates similar to the compound :

  • Antitubercular Agents : A study highlighted the efficacy of specific benzyl carbamate derivatives against Mycobacterium tuberculosis, showing promising results in both in vitro and animal models .
  • Ixodicide Activity : Research on ethyl benzyl carbamates demonstrated significant ixodicide activity against ticks, indicating potential applications in pest control .
  • Stability and Reactivity : Investigations into the stability of benzyl carbamate under various conditions revealed its ability to engage in condensation reactions while maintaining structural integrity .

Properties

Molecular Formula

C19H28N2O8

Molecular Weight

412.4 g/mol

IUPAC Name

benzyl N-[3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]carbamate

InChI

InChI=1S/C19H28N2O8/c1-12(23)21-15-17(25)16(24)14(10-22)29-18(15)27-9-5-8-20-19(26)28-11-13-6-3-2-4-7-13/h2-4,6-7,14-18,22,24-25H,5,8-11H2,1H3,(H,20,26)(H,21,23)/t14-,15-,16+,17-,18-/m1/s1

InChI Key

KKNLSAQCEDUBRW-UYTYNIKBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)OCC2=CC=CC=C2)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCNC(=O)OCC2=CC=CC=C2)CO)O)O

Origin of Product

United States

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